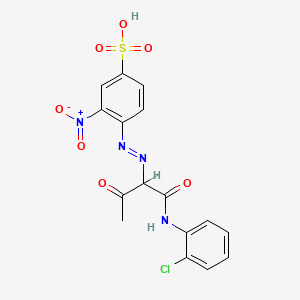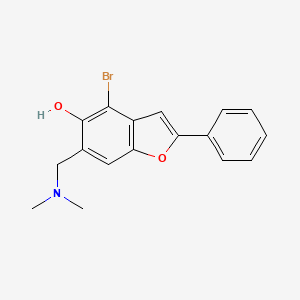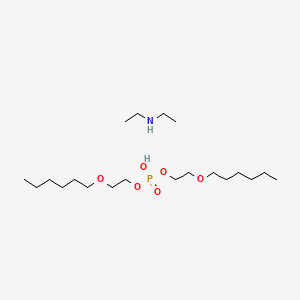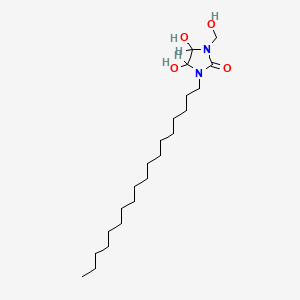
Anthranilic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid dihydrochloride is a chemical compound with the molecular formula C7H7NO2. This compound is a derivative of anthranilic acid, which is a white crystalline solid with a slightly bitter taste. This compound is used in various applications, including pharmaceuticals, dyes, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthranilic acid dihydrochloride can be synthesized through the reaction of anthranilic acid with hydrochloric acid. The reaction typically involves dissolving anthranilic acid in water and adding concentrated hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then cooled, and the resulting crystals are filtered and dried.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods. The process involves large reactors where anthranilic acid and hydrochloric acid are mixed under controlled conditions to ensure the formation of the dihydrochloride salt. The product is then purified through crystallization and drying processes to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Anthranilic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in the this compound molecule with other functional groups.
Major Products Formed:
Oxidation: The oxidation of this compound can produce anthranilic acid, anthranilic acid anhydride, or other oxidized derivatives.
Reduction: Reduction reactions can yield anthranilic acid or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted anthranilic acid derivatives.
Scientific Research Applications
Anthranilic acid dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce various compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which anthranilic acid dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The compound can interact with enzymes, receptors, or other biological targets to produce its therapeutic effects.
Comparison with Similar Compounds
Anthranilic acid hydrochloride
Anthranilic acid sulfate
Anthranilic acid nitrate
Anthranilic acid phosphate
Is there anything specific you would like to know more about?
Properties
CAS No. |
7459-95-2 |
|---|---|
Molecular Formula |
C7H9Cl2NO2 |
Molecular Weight |
210.05 g/mol |
IUPAC Name |
2-aminobenzoic acid;dihydrochloride |
InChI |
InChI=1S/C7H7NO2.2ClH/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4H,8H2,(H,9,10);2*1H |
InChI Key |
SHYNHMQFJMXLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Cl.Cl |
Related CAS |
118-92-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


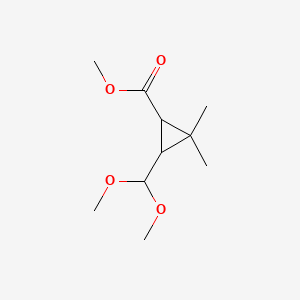
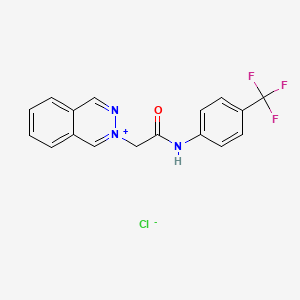
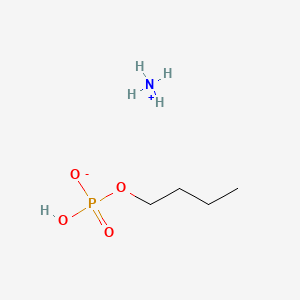
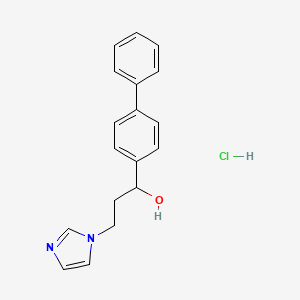
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
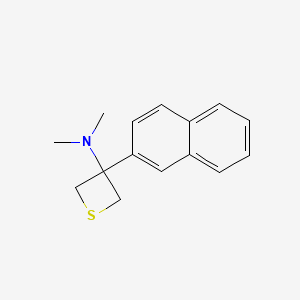
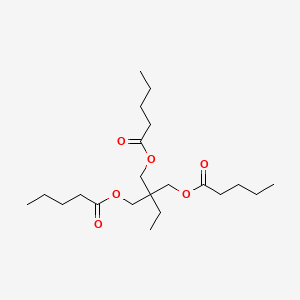
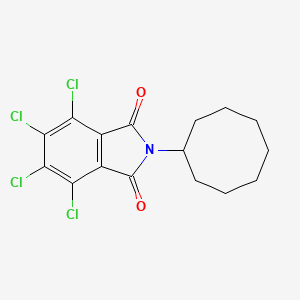
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
